Biguanide - 56-03-1

Biguanide

Catalog Number: EVT-262202
CAS Number: 56-03-1
Molecular Formula: C2H7N5
Molecular Weight: 101.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Biguanide is a member of guanidines.
Biguanide has been investigated for the treatment of Diabetes Mellitus.
Derivatives of biguanide (the structure formula HN(C(NH)NH2)2) that are primarily used as oral HYPOGLYCEMIC AGENTS for the treatment of DIABETES MELLITUS, TYPE 2 and PREDIABETES.
Source and Classification

Biguanides can be classified based on their structural features into symmetric and asymmetric types. Symmetric biguanides have identical substituents on both sides of the central nitrogen, while asymmetric biguanides possess different substituents. They are synthesized from various precursors, including guanidine derivatives and amines, leading to a wide range of compounds with varying properties and activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of biguanides typically involves several approaches:

  1. Condensation Reactions: A common method is the condensation of dicyandiamide with primary or secondary amines in the presence of hydrochloric acid. This method can yield symmetric biguanides with moderate to excellent yields (55-99%) depending on the reaction conditions .
  2. Microwave-Assisted Synthesis: Recent advancements have introduced microwave irradiation to accelerate reactions involving cyanoguanidine and amines, achieving high yields in significantly reduced times (as low as 15 minutes) compared to traditional methods .
  3. Functionalization: Biguanides can also be functionalized through nucleophilic substitution reactions at specific nitrogen positions, allowing for the introduction of various functional groups that enhance their biological activity .

These methods highlight the versatility and efficiency of biguanide synthesis, making it accessible for both laboratory and industrial applications.

Molecular Structure Analysis

Structure and Data

The general structure of biguanide can be represented as follows:

H2NC(=NH)NHC(=NH)NH2\text{H}_2N-C(=NH)-NH-C(=NH)-NH_2

This structure features two guanidine moieties connected by a central nitrogen atom. The molecular formula for biguanide is C2H7N5C_2H_7N_5, with a molecular weight of 115.1 g/mol. The presence of multiple nitrogen atoms contributes to its basicity and ability to form various complexes, which is crucial for its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Biguanides participate in various chemical reactions, including:

  • Condensation Reactions: As mentioned earlier, they can condense with esters or other electrophiles to form more complex structures, such as 1,3,5-triazine derivatives, which have shown promising anticancer activity .
  • Catalytic Reactions: Biguanides function as surfactants in catalytic processes, such as the Suzuki-Miyaura cross-coupling reaction. Their ability to stabilize metal catalysts enhances reaction efficiency and product yields .

These reactions underline the importance of biguanides not only as therapeutic agents but also as valuable intermediates in synthetic chemistry.

Mechanism of Action

Process and Data

The mechanism of action for biguanides like metformin primarily involves:

  1. Inhibition of Hepatic Glucose Production: Biguanides reduce glucose output from the liver by inhibiting gluconeogenesis.
  2. Improvement of Insulin Sensitivity: They enhance insulin sensitivity in peripheral tissues, facilitating glucose uptake.
  3. Alteration of Gut Microbiota: Recent studies suggest that biguanides may also influence gut microbiota composition, contributing to their antidiabetic effects .

These mechanisms collectively contribute to the efficacy of biguanides in managing blood sugar levels.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Biguanides exhibit specific physical and chemical properties:

  • Solubility: They are generally soluble in water due to their ionic nature.
  • Stability: Biguanides are stable under standard conditions but may decompose under extreme pH or temperature conditions.
  • Melting Point: The melting point varies depending on the specific derivative but typically ranges from 150°C to 200°C.

These properties are essential for understanding their behavior in biological systems and during chemical reactions.

Applications

Scientific Uses

Biguanides have diverse applications across several fields:

  • Pharmaceuticals: Primarily used as antidiabetic agents (e.g., metformin) due to their ability to lower blood glucose levels.
  • Anticancer Research: Certain derivatives show promise as anticancer agents due to their ability to induce apoptosis in cancer cells .
  • Catalysis: Biguanides serve as surfactants in various catalytic reactions, enhancing reaction rates and product yields .

The multifaceted applications of biguanides highlight their significance not only in medicine but also in chemical synthesis and catalysis.

Historical Evolution of Biguanide Research

Origins in Traditional Medicine: Galega officinalis and Early Glycemic Observations

The story of biguanides begins with Galega officinalis (goat’s rue or French lilac), a perennial herb native to Europe and Western Asia. Medieval European herbalists, including Nicholas Culpeper (1653), documented its use for treating symptoms now recognized as diabetes mellitus—specifically excessive thirst (polydipsia) and frequent urination (polyuria). John Hill’s 1772 treatise further recommended it for "falling sickness" (epilepsy) and "the pestilence," noting its diuretic properties [1] [8] [10].

By the mid-19th century, chemists isolated guanidine from G. officinalis seed pods. In 1918, guanidine was shown to lower blood glucose in animal models, but its clinical utility was limited by severe hepatotoxicity and nephrotoxicity. Researchers then turned to less toxic derivatives: galegine (isoamylene guanidine), first characterized in 1923, demonstrated hypoglycemic effects in humans. Müller and Reinwein (1927) documented a 109 mg dose reducing blood glucose in diabetic patients for 25 hours, though responses were variable and short-lived [1] [10].

Table 1: Key Bioactive Compounds in Galega officinalis

CompoundChemical ClassObserved Physiological EffectClinical Limitations
GuanidineMonoguanidineBlood glucose reduction in animals (1918)Severe toxicity (liver/kidney)
GalegineMono-guanidine alkaloidHypoglycemia in humans (1927)Short duration, variable response
Synthalin A/BDiguanidinePotent hypoglycemia (1920s)Neurotoxicity; withdrawn

This herbal foundation set the stage for synthesizing safer derivatives, though insulin’s discovery (1922) temporarily overshadowed oral hypoglycemic research [8] [10].

Synthetic Development: From Guanidine Derivatives to Modern Biguanides

Biguanide chemistry originated in 1879 when Bernhard Rathke fused two guanidine molecules, creating the first biguanide compound. This established the core H₂N-C(=NH)-NH-C(=NH)-NH₂ structure. In 1922, Emil Werner and James Bell synthesized dimethylbiguanide (later named metformin) by reacting N,N-dimethylamine hydrochloride with dicyandiamide [2] [8].

Early biguanide pharmacology was explored by Slotta and Tschesche (1929), who tested methylbiguanides in rabbits and dogs. Metformin showed the mildest hypoglycemic effects but the lowest toxicity among analogs like buformin (butylbiguanide) and phenformin (phenethylbiguanide). Despite this, metformin was initially overlooked due to its weak glucose-lowering in non-diabetic animals. Interest resurged in the 1940s when biguanides were evaluated as antimalarial agents. During clinical trials of metformin (then called flumamine) for influenza in the Philippines (1949), serendipitous blood glucose reductions were noted [1] [8] [10].

Table 2: Timeline of Key Synthetic Biguanide Milestones

YearEventKey InnovatorsSignificance
1879Synthesis of biguanideBernhard RathkeEstablished core chemical scaffold
1922Synthesis of dimethylbiguanide (metformin)Werner & BellFirst modern biguanide created
1929Pharmacological screening of biguanidesSlotta & TschescheIdentified metformin’s safety advantage
1949Rediscovery during antimalarial researchEusebio Garcia (Philippines)Noted hypoglycemic effect in humans

Jean Sterne’s work (1957) validated metformin as an oral antihyperglycemic. He coined the term "Glucophage" (glucose eater) and demonstrated its efficacy in maturity-onset diabetes without causing hypoglycemia or weight gain—distinguishing it from sulfonylureas [1] [8].

Paradigm Shifts: Transition from Antidiabetic Agents to Multimodal Therapeutics

For decades, biguanides were confined to type 2 diabetes management. Metformin’s reputation suffered when phenformin and buformin were withdrawn (1970s) due to lactic acidosis risks. However, metformin’s distinct pharmacokinetics (renal excretion; no hepatic metabolism) spared it from withdrawal. The UK Prospective Diabetes Study (UKPDS, 1998) revolutionized its status by demonstrating cardiovascular risk reduction in obese diabetics, cementing its role as a first-line therapy [1] [3] [10].

The 21st century saw a paradigm shift with discoveries extending beyond diabetes:

  • Anticancer Applications: Metformin inhibits chloride intracellular channel 1 (CLIC1), a membrane protein overexpressed in glioblastoma stem cells (GSCs). Blocking CLIC1-mediated ion currents impairs GSC proliferation (IC₅₀: 9.4 mM for metformin). Novel biguanides like Q48 and Q54 show 20-fold higher potency (IC₅₀: 0.054–0.53 mM) in xenotransplanted zebrafish models [5] [7].
  • Metabolic Biomarkers: In colorectal cancer (CRC), metformin’s efficacy correlates with KRAS mutations and MATE1 transporter silencing. KRAS-mutant tumors exhibit hypermethylated MATE1 promoters, increasing intracellular metformin accumulation and survival benefits (+37.8 months in metastatic CRC) [9].
  • Chemical Catalysis: Alkylbiguanides (e.g., hexylbiguanide) serve as metallosurfactants in aqueous Suzuki–Miyaura cross-coupling reactions. Their micellar structures (critical micelle concentration = 0.16–2.30 mM) enable efficient palladium nanoparticle stabilization, facilitating recyclable catalysis [6].
  • Antimicrobial/Antiviral Uses: Polyhexamethylene biguanide (PHMB), developed in 1977, is a non-oxidizing disinfectant for pools/wounds. Moroxydine (a linear biguanide) and cycloguanil (a cyclized derivative) show activity against influenza and malaria, respectively [4] [7].

Table 3: Emerging Non-Antidiabetic Applications of Biguanide Derivatives

Therapeutic AreaKey CompoundsMolecular Target/MechanismClinical/Experimental Evidence
OncologyMetformin, Q48, Q54CLIC1 channel blockade; AMPK activationReduced GSC proliferation in zebrafish (Q54); 37.8-month survival boost in KRAS+ CRC [5] [9]
CatalysisHexylbiguanidePd²⁺ coordination; micelle self-assemblyEfficient Suzuki-Miyaura coupling (yield >90%); recyclable 5x [6]
Infectious DiseasesMoroxydine, CycloguanilViral fusion inhibition; DHFR suppressionInfluenza prophylaxis; malaria treatment [7]

This multidisciplinary relevance stems from biguanide’s unique chemistry:

  • Amphiphilic properties enable cell membrane penetration and micelle formation [6].
  • Metal coordination capacity allows catalytic applications and enzyme modulation [6] [9].
  • pH-dependent protonation (pKa1 ≈11.5; pKa2 ≈3.0) facilitates tissue-specific activity [2].

Properties

CAS Number

56-03-1

Product Name

Biguanide

IUPAC Name

1-(diaminomethylidene)guanidine

Molecular Formula

C2H7N5

Molecular Weight

101.11 g/mol

InChI

InChI=1S/C2H7N5/c3-1(4)7-2(5)6/h(H7,3,4,5,6,7)

InChI Key

XNCOSPRUTUOJCJ-UHFFFAOYSA-N

SMILES

C(=NC(=N)N)(N)N

Solubility

Soluble in DMSO

Synonyms

HBIG
hepatect
hepatitis B hyperimmune globulin
human hepatitis B virus immune globulin

Canonical SMILES

C(=NC(=N)N)(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.